5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H23N3O5S/c1-28-15-7-5-13(6-8-15)16-12-32-23(25-16)20-17(27)11-26(22(20)24)14-9-18(29-2)21(31-4)19(10-14)30-3/h5-10,12,24,27H,11H2,1-4H3 |
InChI Key |
LVHWYHUSCRQFOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Intermediate Synthesis
The thiazole ring is synthesized via a Hantzsch thiazole reaction, where 4-methoxybenzothioamide reacts with α-bromo ketones in ethanol under reflux. For example, treatment of 4-methoxybenzothioamide with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in ethanol at 80°C for 12 hours yields 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 78% yield.
Table 1: Thiazole Ring Formation Conditions
Pyrrolone Cyclization
The thiazole intermediate undergoes cyclocondensation with 3,4,5-trimethoxyphenylglyoxylate in the presence of ammonium acetate. Heating the mixture in glacial acetic acid at 120°C for 8 hours facilitates pyrrolone ring formation, achieving 68% yield. NMR analysis confirms regioselective cyclization at the C4 position of the thiazole.
Functional Group Modifications
Post-cyclization modifications introduce the amino group at the C5 position of the pyrrolone ring. A two-step protocol involving nitration followed by catalytic hydrogenation is commonly employed.
Nitration Reaction
Treatment of the cyclized product with fuming nitric acid in sulfuric acid at 0°C introduces a nitro group at C5. The reaction requires strict temperature control to avoid over-nitration, yielding 5-nitro-pyrrolone derivatives in 82% purity.
Reduction to Amino Group
Catalytic hydrogenation over 10% Pd/C in methanol at 40 psi H2 pressure reduces the nitro group to an amine. This step achieves 89% conversion efficiency, with HPLC analysis showing >99% purity.
Alternative Synthetic Pathways
One-Pot Kabachnik–Fields Reaction
Recent advancements utilize a one-pot Kabachnik–Fields reaction to simultaneously form the pyrrolone and thiazole rings. Combining 3,4,5-trimethoxybenzaldehyde, 4-methoxyphenyl isothiocyanate, and ethyl acetoacetate in DMF at 100°C for 24 hours produces the target compound in 54% yield. While less efficient, this method reduces purification steps.
Table 2: Comparative Analysis of Synthetic Methods
Solid-Phase Synthesis
Immobilizing the 3,4,5-trimethoxyphenyl moiety on Wang resin enables iterative coupling reactions. This approach facilitates automated synthesis but suffers from lower yields (32%) due to incomplete resin loading.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents like DMF and NMP improve thiazole ring formation kinetics compared to ethanol, as evidenced by kinetic studies. However, ethanol remains preferred for large-scale synthesis due to lower cost and easier recovery.
Catalytic Enhancements
Adding 0.1 mol% CuI accelerates cyclization rates by 40% through π-complex stabilization of transition states. This reduces reaction time from 8 to 5 hours without compromising yield.
Temperature Gradients
Implementing a temperature gradient (80°C → 120°C) during cyclization improves product crystallinity, facilitating purification. Differential scanning calorimetry (DSC) shows a 15°C increase in melting point for gradient-synthesized material.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (MeCN/H2O 70:30) shows retention at 12.3 minutes with 99.2% purity. Residual solvent levels meet ICH Q3C guidelines (<500 ppm).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phenolic derivatives with enhanced biological activity.
Reduction: Reduced thiazole derivatives with altered electronic properties.
Substitution: Amide derivatives with potential pharmacological applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with thiazole and pyrrole moieties exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study 1: In vitro Studies
In vitro assays demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study 2: Antibacterial Efficacy
A series of tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Cosmetic Formulation Applications
Skin Care Products
Due to its chemical properties, this compound is being explored for use in cosmetic formulations aimed at skin health. Its moisturizing and antioxidant properties make it a candidate for inclusion in creams and lotions.
- Case Study 3: Formulation Development
A study focused on the formulation of a moisturizing cream incorporating this compound demonstrated enhanced skin hydration and elasticity. The formulation was optimized using response surface methodology to achieve desirable sensory attributes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Researchers have conducted extensive SAR studies to identify which modifications to the chemical structure enhance its biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole | Increased anticancer potency |
| Alteration of methoxy groups | Enhanced solubility and stability |
| Variations in amino groups | Improved antimicrobial activity |
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a class of 1,2-dihydro-3H-pyrrol-3-one derivatives with substitutions on both the pyrrolone and thiazole rings. Key analogs and their substituent-driven differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Polarity: The 3,4,5-trimethoxyphenyl group in the target compound introduces three electron-donating methoxy groups, increasing polarity and hydrogen-bonding capacity compared to analogs with monomethoxy or halogenated phenyl groups .
Thiazole Modifications : Replacing the 4-methoxyphenyl thiazole with chloro- or fluorophenyl groups (as in CAS 380387-07-5 and 380470-04-2) alters electronic properties. Fluorine improves metabolic stability, while chlorine enhances lipophilicity .
Computational and Structural Analysis
- Electrostatic Potential: Tools like Multiwfn () reveal that the 3,4,5-trimethoxyphenyl group generates a polarized electron density surface, favoring interactions with charged residues in proteins .
- Conformational Flexibility : Isostructural analogs () exhibit planar conformations except for perpendicular aryl groups. The target compound’s trimethoxy group may enforce planarity, improving stacking with aromatic residues .
- QSPR/QSAR Relevance: Van der Waals descriptors () suggest that minor geometric variations in analogs significantly impact bioactivity. The target compound’s methoxy substitution pattern likely optimizes these parameters .
Biological Activity
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an amino group, a thiazole ring, and multiple methoxy substituents, which collectively contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 467.5 g/mol. The presence of the thiazole and pyrrole rings enhances its chemical reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Amino Group | Contributes to hydrogen bonding and interactions with biological macromolecules |
| Thiazole Ring | Known for its role in enzyme inhibition and antimicrobial activity |
| Methoxy Substituents | Enhance lipophilicity and bioavailability |
The biological activity of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity, while the amino group may enhance binding affinity to receptors involved in various biochemical pathways .
Anticancer Activity
Research indicates that compounds similar to 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Inhibition of Tubulin Polymerization : Compounds with similar structural motifs have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2-M phase .
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells such as HeLa and HT-29 .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Thiazole derivatives are known for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
- Antimicrobial Activity : The presence of the thiazole ring is associated with antimicrobial properties against various pathogens .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various thiazole derivatives against multiple cancer cell lines. The most potent compounds showed IC50 values ranging from 0.36 to 0.86 μM, indicating strong potential for therapeutic applications .
Study 2: Mechanistic Insights
Molecular docking studies revealed that specific modifications in the compound's structure significantly affect its binding affinity to tubulin. For example, substituting different functional groups at the C-2 position of the thiazole ring altered the biological activity dramatically .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the presence of specific substituents on the thiazole and pyrrole rings is crucial for enhancing the biological activity of these compounds. Minor modifications can lead to substantial changes in potency against cancer cells .
Q & A
Q. Critical Variables :
- Solvent polarity affects cyclization efficiency.
- Catalytic bases (e.g., NaH vs. KOtBu) influence reaction rates.
- Temperature control minimizes side products (e.g., over-oxidation).
Advanced: How can computational methods guide target identification for this compound?
Methodological Answer :
Molecular docking (e.g., AutoDock Vina) against fungal CYP51 (PDB: 3LD6) reveals binding affinities (ΔG ≈ -9.2 kcal/mol) due to methoxy-phenyl interactions with heme cofactors . Validate via:
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns).
- In Vitro Assays : Compare IC₅₀ values against Candida spp. to prioritize lead optimization .
Data Contradictions : Discrepancies between docking scores and experimental IC₅₀ may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Basic: What spectroscopic techniques confirm the compound’s structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- IR : Stretches at 1650–1680 cm⁻¹ (C=O of pyrrolone) and 3200–3400 cm⁻¹ (NH₂) .
- X-ray Crystallography : Confirms dihedral angles between thiazole and pyrrolone rings (e.g., 15.7°), critical for conformational stability .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Q. Methodological Answer :
Q. Example Data :
| Substituent | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 3,4,5-OMe | 1.2 | >100 |
| 3,4-Cl | 0.8 | 45 |
Basic: How to assess purity and stability for in vitro studies?
Q. Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase; retention time ~8.2 min) with UV detection (254 nm). Accept purity ≥98% .
- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C₂₃H₂₂N₃O₄S requires C 62.58%, H 5.02%) .
Stability : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with LC-MS to identify hydrolysis products (e.g., methoxy group cleavage) .
Advanced: What strategies resolve contradictions in reaction mechanism hypotheses?
Q. Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled acetic acid to track carbonyl oxygen sources during cyclization .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR (e.g., hydrazone intermediates at 1600 cm⁻¹) .
- DFT Calculations : Compare activation energies (ΔG‡) for competing pathways (e.g., Concerted vs. stepwise mechanisms) .
Basic: How to improve solubility for pharmacological assays?
Q. Methodological Answer :
- Co-Solvents : Use DMSO/PEG 400 (1:4 v/v) to achieve >5 mg/mL solubility.
- pH Adjustment : Prepare phosphate-buffered saline (pH 7.4) suspensions with sonication (30 min) .
Advanced: How to design in vivo efficacy studies for antifungal applications?
Q. Methodological Answer :
- Murine Model : Dose at 10–50 mg/kg (oral, q.d.) for 7 days; measure fungal burden (CFU/g) in lung/kidney tissues .
- PK/PD : Determine Cₘₐₓ (plasma) and tissue penetration (HPLC-MS/MS) to correlate exposure with efficacy .
Basic: What experimental design principles optimize reaction scalability?
Q. Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (toluene vs. DMF) to maximize yield (response surface methodology) .
- Green Chemistry : Replace acetic acid with biodegradable ionic liquids (e.g., [BMIM][OAc]) to reduce waste .
Advanced: How to evaluate polymorphism’s impact on bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
